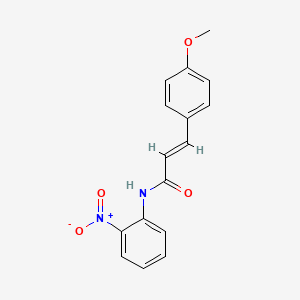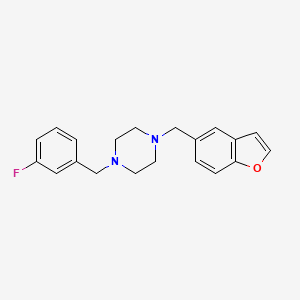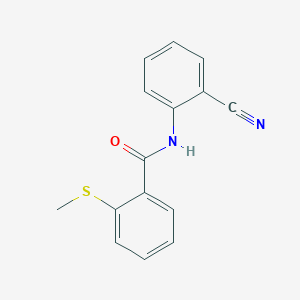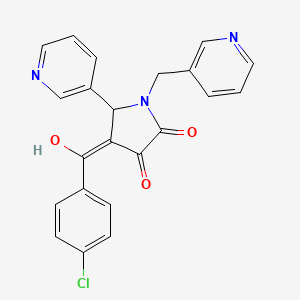
3-(4-methoxyphenyl)-N-(2-nitrophenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-methoxyphenyl)-N-(2-nitrophenyl)acrylamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as MNPA, and it is a member of the acrylamide family. The chemical structure of MNPA consists of a conjugated system that contains a methoxyphenyl group and a nitrophenyl group attached to an acrylamide backbone.
Mécanisme D'action
The mechanism of action of MNPA is not fully understood. However, studies have shown that MNPA inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. MNPA has also been shown to inhibit the growth of fungi by disrupting the fungal cell membrane.
Biochemical and Physiological Effects:
MNPA has been shown to have biochemical and physiological effects on various systems. MNPA has been shown to inhibit the growth of cancer cells and fungi, as mentioned earlier. MNPA has also been shown to have anti-inflammatory effects. MNPA has been shown to inhibit the production of pro-inflammatory cytokines in macrophages.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using MNPA in lab experiments is its potential as a building block for the synthesis of functional materials. MNPA has been used to synthesize conjugated polymers, which have potential applications in organic electronics and photovoltaics. One limitation of using MNPA in lab experiments is its potential toxicity. MNPA has been shown to have cytotoxic effects on cancer cells, but it may also have cytotoxic effects on healthy cells.
Orientations Futures
There are several future directions for research on MNPA. One future direction is to study the mechanism of action of MNPA in more detail. Another future direction is to study the potential applications of MNPA in other fields, such as materials science and organic synthesis. Additionally, future research could focus on developing MNPA derivatives with improved properties, such as increased potency and reduced toxicity.
Méthodes De Synthèse
MNPA can be synthesized using various methods, including the Knoevenagel condensation reaction, the Claisen-Schmidt condensation reaction, and the Suzuki coupling reaction. The Knoevenagel condensation reaction involves the reaction of an aldehyde with a malonic acid derivative in the presence of a base. The Claisen-Schmidt condensation reaction involves the reaction of an aldehyde with an activated methylene compound in the presence of a base. The Suzuki coupling reaction involves the reaction of an aryl halide with an organoboron reagent in the presence of a palladium catalyst.
Applications De Recherche Scientifique
MNPA has potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, MNPA has been studied for its potential as an anticancer agent. MNPA has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. MNPA has also been studied for its potential as an antifungal agent.
In materials science, MNPA has been studied for its potential as a building block for the synthesis of functional materials. MNPA has been used to synthesize conjugated polymers, which have potential applications in organic electronics and photovoltaics.
In organic synthesis, MNPA has been used as a starting material for the synthesis of various compounds. MNPA has been used to synthesize pyrazole derivatives, which have potential applications in medicinal chemistry.
Propriétés
IUPAC Name |
(E)-3-(4-methoxyphenyl)-N-(2-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4/c1-22-13-9-6-12(7-10-13)8-11-16(19)17-14-4-2-3-5-15(14)18(20)21/h2-11H,1H3,(H,17,19)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNOXMXZRIMDSIC-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)NC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-methyl-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]-2-furamide](/img/structure/B5330586.png)

![2-[2-(4-methoxyphenyl)vinyl]-4-quinolinecarboxamide](/img/structure/B5330602.png)
![4-(5-methyl-2-pyridinyl)-1-[4-(3-piperidinylmethyl)benzoyl]-4-piperidinol](/img/structure/B5330605.png)
![2-[3-(hydroxymethyl)-3-(2-methylbenzyl)piperidin-1-yl]nicotinonitrile](/img/structure/B5330610.png)
![(2S)-3-phenyl-2-{[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]amino}propan-1-ol](/img/structure/B5330617.png)
![2-(1-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyrrolidinyl)pyridine](/img/structure/B5330618.png)

![1-ethyl-1'-[2-(pyridin-2-ylmethoxy)phenyl]-1H,1'H-2,2'-biimidazole](/img/structure/B5330628.png)
![N-(2-furylmethyl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B5330634.png)
![methyl 2-{[(1-acetyl-4-piperidinyl)carbonyl]amino}-5-propyl-3-thiophenecarboxylate](/img/structure/B5330635.png)

